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Compound of Interest

Compound Name: COR659

Cat. No.: B10824851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activities of COR659, a novel compound with potential therapeutic applications. The

information is compiled from publicly available scientific literature and is intended to serve as a

comprehensive resource for researchers in pharmacology and drug development.

Chemical Structure and Properties
COR659 is a 2-acylaminothiophene derivative.[1][2][3] Its chemical identity and properties are

summarized below.

Table 1: Chemical and Physical Properties of COR659
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Property Value Source

IUPAC Name

methyl 2-[(4-

chlorophenyl)formamido]-4-

ethyl-5-methylthiophene-3-

carboxylate

[4]

Molecular Formula C16H16ClNO3S [1][5]

Molecular Weight 337.82 g/mol [1][5]

CAS Number 544450-68-2 [1][5]

SMILES String
CCc1c(C)sc(NC(=O)c2ccc(Cl)

cc2)c1C(=O)OC
[1]

Appearance Solid, Off-white to light yellow [5]

Solubility
DMSO: 25 - 33.33 mg/mL

(74.00 - 98.66 mM)
[1][5]

10% DMSO + 40% PEG300 +

5% Tween 80 + 45% Saline: 2

mg/mL (5.92 mM)

[1]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
[1]

Note: Experimental data for melting point, boiling point, pKa, and aqueous solubility are not

readily available in the cited literature.

Biological and Pharmacological Properties
COR659 exhibits a unique dual mechanism of action, functioning as a positive allosteric

modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the

cannabinoid CB1 receptor.[1][2][6][7] This composite pharmacology contributes to its distinct

behavioral effects.
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GABAB Receptor Positive Allosteric Modulation: COR659 enhances the function of the

GABAB receptor, which is a G-protein coupled receptor (GPCR) that mediates inhibitory

neurotransmission in the central nervous system.[6] Positive allosteric modulators like

COR659 bind to a site on the receptor distinct from the endogenous ligand (GABA) and

increase the receptor's response to GABA.[6]

Cannabinoid CB1 Receptor Antagonism/Inverse Agonism: COR659 also acts on the CB1

receptor, another GPCR.[7] As an antagonist, it blocks the action of endogenous

cannabinoids. As an inverse agonist, it may reduce the constitutive activity of the receptor.[7]

Pharmacological Effects
Preclinical studies in rodent models have demonstrated that COR659 can:

Suppress the self-administration of alcohol, sucrose, and chocolate.[4]

Reduce binge-like alcohol drinking.[8]

The effects on alcohol self-administration are partially mediated by its action on GABAB

receptors, while the reduction in palatable food intake is primarily attributed to its interaction

with the CB1 receptor.[4]

Signaling Pathways
The dual mechanism of action of COR659 impacts two distinct signaling pathways.

GABAB Receptor Signaling Pathway
As a positive allosteric modulator of the GABAB receptor, COR659 enhances the inhibitory

effects of GABA. GABAB receptors are coupled to Gi/o proteins.[1][2][6] Upon activation, the

G-protein dissociates into Gαi/o and Gβγ subunits, leading to:

Inhibition of adenylyl cyclase by Gαi/o, which reduces intracellular cyclic AMP (cAMP) levels.

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ

subunit, leading to membrane hyperpolarization.
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Inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit, which reduces

neurotransmitter release.
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GABAB Receptor Signaling Pathway enhanced by COR659.

Cannabinoid CB1 Receptor Inverse Agonist Signaling
Pathway
As a CB1 receptor antagonist/inverse agonist, COR659 blocks or reduces the basal signaling

activity of this receptor, which is also primarily coupled to Gi/o proteins.[7] This leads to an

increase in adenylyl cyclase activity (disinhibition) and subsequent downstream effects.
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CB1 Receptor Inverse Agonist Signaling Pathway.

Experimental Protocols
Detailed experimental protocols for COR659 are proprietary to the developing institutions.

However, based on published literature, the following sections outline the general

methodologies used to characterize this compound.

[³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of G-protein coupled receptors. It

measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon

receptor activation.

Objective: To assess the effect of COR659 on GABAB and CB1 receptor-mediated G-protein

activation.

General Procedure:

Membrane Preparation:

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet and resuspend in assay buffer.

Determine protein concentration using a standard method (e.g., Bradford assay).
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Assay:

In a 96-well plate, add membrane preparation, GDP, and the test compound (COR659) at

various concentrations.

For GABAB receptor assays, include a sub-maximal concentration of GABA.

Initiate the binding reaction by adding [³⁵S]GTPγS.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting non-specific binding (in the presence of a

high concentration of unlabeled GTPγS) from total binding.

Plot the concentration-response curves to determine the EC50 (for agonists/PAMs) or

IC50 (for antagonists/inverse agonists) and the Emax.
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[³⁵S]GTPγS Binding Assay Workflow.
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Operant Self-Administration in Rats
This behavioral paradigm is used to assess the reinforcing properties of a substance and the

potential of a test compound to reduce substance-seeking behavior.

Objective: To evaluate the effect of COR659 on alcohol and palatable food self-administration.

General Procedure:

Animal Model:

Use of specific rat strains, such as Sardinian alcohol-preferring (sP) rats for alcohol self-

administration and Wistar rats for palatable food (e.g., chocolate or sucrose solution) self-

administration.[4]

Apparatus:

Standard operant conditioning chambers equipped with two levers, a liquid delivery

system, and cue lights.

Training:

Rats are trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol solution

or a 5% w/v chocolate solution).[9]

Training is typically conducted under a specific schedule of reinforcement, such as a fixed-

ratio (FR) or progressive-ratio (PR) schedule.

Testing:

Once stable lever-pressing behavior is established, rats are pre-treated with various doses

of COR659 or vehicle via intraperitoneal (i.p.) injection before the self-administration

session.[8]

The number of lever presses and the amount of liquid consumed are recorded.

Data Analysis:
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Compare the responding and consumption between the COR659-treated groups and the

vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
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Operant Self-Administration Experimental Workflow.

Conclusion
COR659 is a promising research compound with a novel dual mechanism of action that targets

both the GABAergic and endocannabinoid systems. Its ability to reduce the self-administration

of alcohol and palatable foods in preclinical models suggests its potential for further

investigation in the context of addiction and compulsive behaviors. This guide provides a

foundational understanding of COR659 for researchers and professionals in the field of drug

discovery and development. Further research is warranted to fully elucidate its therapeutic

potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b10824851#cor659-chemical-structure-and-properties
https://www.benchchem.com/product/b10824851#cor659-chemical-structure-and-properties
https://www.benchchem.com/product/b10824851#cor659-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824851?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

